molecular formula C11H12FIN2O2 B1392846 N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide CAS No. 1299607-38-7

N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide

Cat. No.: B1392846
CAS No.: 1299607-38-7
M. Wt: 350.13 g/mol
InChI Key: XCASGYXCQHXWKR-UHFFFAOYSA-N
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Description

N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide is a multifunctional heterocyclic building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a pivalamide-protected amine, a fluorine substituent, an iodine atom, and an aldehyde group on a pyridine core, making it a versatile intermediate for constructing complex molecules . The iodine and aldehyde functional groups are key reactive sites, allowing for various cross-coupling reactions (such as Suzuki or Sonogashira reactions) and condensation reactions, enabling researchers to efficiently introduce the pyridine scaffold into larger molecular architectures . While closely related analogs are used in synthesizing active pharmaceutical ingredients (APIs) and complex ligands , the specific research applications and mechanism of action for this particular compound are areas for ongoing investigation. It is presented as a high-purity material to ensure reliable and reproducible results in synthetic workflows. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FIN2O2/c1-11(2,3)10(17)15-9-8(13)6(5-16)7(12)4-14-9/h4-5H,1-3H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCASGYXCQHXWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701170392
Record name N-(5-Fluoro-4-formyl-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1299607-38-7
Record name N-(5-Fluoro-4-formyl-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Fluoro-4-formyl-3-iodo-2-pyridinyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701170392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide typically involves multi-step organic reactions. One common method includes the iodination of a fluoropyridine derivative followed by formylation and subsequent coupling with pivalamide. The reaction conditions often require the use of specific reagents such as iodine, formylating agents, and pivaloyl chloride under controlled temperatures and inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products:

    Substitution Products: Various substituted pyridines.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide is C11H12FIN2O, with a molecular weight of approximately 300.12 g/mol. The compound features:

  • Fluorine Atom : Enhances metabolic stability and influences biological interactions.
  • Iodine Atom : Contributes to unique reactivity patterns.
  • Formyl Group : Can form covalent bonds with nucleophilic sites on biomolecules.
  • Pivalamide Moiety : Provides steric hindrance, enhancing stability and reactivity.

Medicinal Chemistry

This compound has shown potential as an anticancer agent. Studies indicate that related compounds exhibit significant cytotoxicity against various cancer cell lines, such as L1210 mouse leukemia cells. The proposed mechanism involves the inhibition of key enzymes involved in nucleotide synthesis, leading to impaired DNA synthesis and cell death.

Table 1: Biological Activity of Related Compounds

Compound NameIC (nM)Cell Line
5-Fluoro-2'-deoxyuridine<50L1210 Leukemia
Alkylating Phosphoramidate Analog10B16 Melanoma
This compound TBDTBD

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structural characteristics allow it to participate in various organic reactions, making it an essential intermediate for developing new pharmaceuticals and agrochemicals.

Biochemical Probes

In biological studies, this compound can act as a probe for studying enzyme interactions. The halogen atoms can engage in halogen bonding, which may enhance binding affinities to specific proteins or enzymes. This property is particularly useful in biochemical assays aimed at elucidating enzyme mechanisms or identifying potential drug targets.

Mechanism of Action

The mechanism of action of N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The pivalamide group provides steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Formyl Group vs. Boronate Ester

The formyl group in the target compound enables condensation reactions (e.g., hydrazone formation), making it valuable in synthesizing imine-linked pharmaceuticals or metal-organic frameworks . In contrast, the boron-containing analog (C₁₆H₂₄BFN₂O₃) is tailored for cross-coupling reactions, such as Suzuki-Miyaura, to construct biaryl systems in drug candidates .

Halogen Variations

Similarly, the 2-chloro-6-iodo analog (C₁₁H₁₂ClIN₂O₂) may exhibit distinct reactivity in nucleophilic aromatic substitution due to halogen positioning .

Electron-Withdrawing vs. Electron-Donating Groups

The cyano-substituted derivative (C₁₁H₁₁FN₃OI) has enhanced electrophilicity at the pyridine ring compared to the methoxy-containing analog (C₁₁H₁₅IN₂O₂), which donates electrons via the -OCH₃ group. This difference impacts solubility and reactivity in catalytic processes .

Commercial Availability and Pricing

The target compound is priced higher (~$500/1 g) compared to analogs like N-(3-iodo-4-methoxypyridin-2-yl)pivalamide ($240/1 g), likely due to the synthetic complexity of maintaining the formyl group’s stability .

Biological Activity

N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C11_{11}H12_{12}FIN2_2O2_2 and a molecular weight of approximately 300.12 g/mol. The compound features a pyridine ring substituted with a fluorine atom, an iodine atom, and a formyl group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation, formylation, and amide formation. The detailed synthetic route can be optimized based on the desired yield and purity.

Anticancer Properties

Several studies have investigated the anticancer potential of related pyridine derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxicity against various cancer cell lines. In particular, derivatives containing halogen substitutions have been reported to inhibit cell proliferation in L1210 mouse leukemia cells with IC50_{50} values in the nanomolar range .

Table 1: Biological Activity of Related Compounds

Compound NameIC50_{50} (nM)Cell Line
5-Fluoro-2'-deoxyuridine<50L1210 Leukemia
Alkylating Phosphoramidate Analog10B16 Melanoma
This compoundTBDTBD

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleotide synthesis. Similar compounds have been shown to act as irreversible inhibitors of thymidylate synthase, leading to impaired DNA synthesis and subsequent cell death .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant growth inhibition compared to control groups. The study utilized various concentrations to determine the dose-response relationship.
  • In Vivo Studies : Animal model experiments are needed to assess the pharmacokinetics and therapeutic efficacy of this compound in a living organism. Preliminary results suggest that similar compounds exhibit favorable bioavailability and low toxicity profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing the pivalamide group to a pre-functionalized pyridine scaffold. For example, analogous compounds (e.g., N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide) are synthesized via acylation using pivaloyl chloride under anhydrous conditions with a base like triethylamine to prevent hydrolysis . Optimization includes controlling stoichiometry (1:1.2 molar ratio of pyridine precursor to pivaloyl chloride) and reaction time (4–6 hours at 0–5°C). Yield improvements (from 60% to >85%) are achieved via inert atmospheres (N₂/Ar) and molecular sieve use to trap moisture .

Q. Which spectroscopic techniques are most effective for characterizing the formyl and iodo substituents in this compound?

  • Methodological Answer :

  • ¹H NMR : The formyl proton appears as a singlet near δ 10.1–10.3 ppm, while the iodo group induces deshielding in adjacent protons (e.g., pyridine-H at δ 8.5–9.0 ppm) .
  • ¹³C NMR : The formyl carbon resonates at ~190 ppm, and the iodine’s electron-withdrawing effect shifts adjacent pyridine carbons upfield by 5–10 ppm .
  • FT-IR : Strong absorption at ~1680 cm⁻¹ confirms the formyl group, while amide C=O appears at ~1650 cm⁻¹ .

Q. How does the presence of the formyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The formyl group acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic attack at the 3-iodo position. For instance, in Suzuki couplings, the iodine substituent is replaced by aryl/heteroaryl groups under Pd catalysis (e.g., Pd(PPh₃)₄, 80°C, DMF/H₂O) with yields >70% . Control experiments show that removing the formyl group reduces reactivity by ~40%, highlighting its electronic influence .

Advanced Research Questions

Q. What computational methods are recommended to predict regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example, the iodine atom’s σ-hole interaction with palladium in Suzuki-Miyaura couplings is energetically favorable (ΔG‡ = 25–30 kcal/mol). Comparative studies with non-iodinated analogs show higher activation barriers (ΔG‡ = 35–40 kcal/mol), supporting iodine’s role in stabilizing intermediates .

Q. How can contradictory data on the compound’s stability under basic conditions be resolved?

  • Methodological Answer : Stability assays (HPLC monitoring) reveal that degradation occurs at pH > 10 due to hydrolysis of the pivalamide group. Contradictory reports may arise from solvent choice: in DMSO, the compound is stable for >24 hours at pH 8–9, but in aqueous NaOH, degradation begins within 2 hours. Buffered systems (pH 7–8, phosphate buffer) and low temperatures (4°C) are recommended for long-term storage .

Q. What strategies mitigate side reactions during formyl group functionalization (e.g., oxidation or reduction)?

  • Methodological Answer :

  • Oxidation : Use mild oxidants like MnO₂ in dichloromethane (20°C, 12 hours) to convert the formyl group to carboxylic acid (yield: 75%). Stronger oxidants (KMnO₄) risk over-oxidation of the pyridine ring .
  • Reduction : Selective reduction of the formyl group to hydroxymethyl is achieved with NaBH₄ in MeOH (0°C, 1 hour). Competing amide reduction is avoided by excluding Lewis acids like AlCl₃ .

Q. How does the steric bulk of the pivalamide group affect intermolecular interactions in crystal structures?

  • Methodological Answer : X-ray crystallography of analogs (e.g., N-(4-Cyano-5-fluoro-3-iodopyridin-2-yl)pivalamide) shows that the tert-butyl group disrupts π-π stacking, leading to herringbone packing. Hydrogen bonding between the amide N–H and pyridine nitrogen (distance: 2.8–3.0 Å) stabilizes the lattice, as seen in related pivalamide derivatives .

Safety and Handling

  • Critical Precautions : Use gloves (nitrile), safety goggles, and fume hoods due to iodine’s volatility and potential skin absorption .
  • Waste Disposal : Collect in halogenated waste containers; incineration with alkali scrubbers minimizes toxic HI emissions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
Reactant of Route 2
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide

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